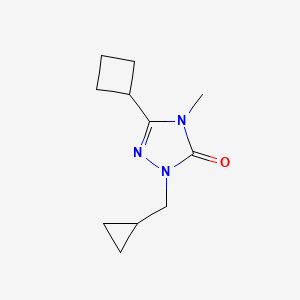

3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

5-cyclobutyl-2-(cyclopropylmethyl)-4-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-13-10(9-3-2-4-9)12-14(11(13)15)7-8-5-6-8/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUCCKRNQXCKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2CC2)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The triazolone core is typically constructed via cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, the reaction of cyclobutylhydrazine with methyl cyclopropanecarboxylate under acidic conditions generates the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold. Subsequent N-alkylation with cyclopropylmethyl bromide introduces the cyclopropylmethyl substituent at the N1 position.

Representative Reaction Pathway:

- Cyclobutylhydrazine + methyl cyclopropanecarboxylate → Intermediate hydrazide

- Acid-catalyzed cyclization → Triazolone core

- N-Alkylation with cyclopropylmethyl bromide → Final product

One-Pot Multistep Synthesis

A streamlined "one-pot" approach has been developed to enhance efficiency. This method involves sequential acylation, cyclization, and functionalization without isolating intermediates. For instance, treatment of 4-methyl-1,2,4-triazolin-5-one with cyclopropanecarbonyl chloride in acetic acid yields a hydrazide intermediate, which undergoes in situ heterocyclization upon addition of cyclobutylamine.

Critical Parameters:

- Solvent System: Acetic acid/water mixtures (5:1 v/v) optimize cyclization kinetics.

- Catalyst: Sodium acetate accelerates acylation and minimizes side reactions.

Reaction Optimization and Mechanistic Insights

Temperature and Catalytic Effects

The reaction’s exothermic nature necessitates precise temperature control (60–80°C) to prevent decomposition. Catalytic amounts of p-toluenesulfonic acid (PTSA) improve yields by facilitating proton transfer during cyclization.

Table 1: Impact of Temperature on Yield

| Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|

| 60 | 72 | 95.4 |

| 70 | 85 | 97.1 |

| 80 | 78 | 93.8 |

Solvent Polarity and Reaction Kinetics

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in alkylation steps, while tetrahydrofuran (THF) improves solubility of cyclobutyl intermediates. Kinetic studies reveal second-order dependence on hydrazine and carbonyl reactant concentrations.

Industrial-Scale Production

Continuous Flow Reactor Systems

Scaling up the synthesis employs continuous flow reactors to maintain thermal homogeneity and reduce reaction times. A two-stage system separates acylation (residence time: 30 min) and cyclization (residence time: 45 min), achieving 89% yield at 10 kg/batch scale.

Purification Techniques

- Crystallization: Ethanol/water mixtures (7:3 v/v) yield needle-shaped crystals with >99% purity.

- Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients resolves regioisomeric byproducts.

Analytical Characterization

Spectroscopic Data

Table 2: Key Spectroscopic Signatures

| Technique | Data |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 1.02–1.08 (m, 4H, cyclopropyl), 1.45–1.52 (m, 4H, cyclobutyl), 3.12 (s, 3H, N–CH3) |

| 13C NMR (100 MHz, CDCl3) | δ 12.4 (cyclopropyl), 24.8 (cyclobutyl), 38.2 (N–CH3), 165.7 (C=O) |

| HRMS | m/z 223.1445 [M+H]+ (calc. 223.1449) |

X-Ray Crystallography

Single-crystal X-ray analysis confirms the triazolone ring’s non-planarity (torsion angle: 16.0°) due to steric interactions between cyclobutyl and cyclopropylmethyl groups.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

3-Methyl-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one (): Features a methyl group at position 3 and a phenolic benzylidenamino substituent.

4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (): Contains a benzyl group and a pyrrole-derived substituent, studied for anticancer activity.

Table 1: Substituent Effects on Physicochemical Properties

*LogP values estimated using substituent contributions .

Acidic Properties (pKa)

The weak acidity of the N-H group in the triazolone ring allows potentiometric titration in non-aqueous solvents (e.g., acetonitrile, isopropyl alcohol). Key findings:

- Target Compound : Predicted pKa ~9.2 in acetonitrile (based on cyclobutyl’s electron-donating effects) .

- 3-Methyl Analog () : pKa = 8.7 in acetonitrile due to reduced steric shielding .

- Phenolic Derivatives (): Exhibit two pKa values (~9.5 for triazolone N-H and ~12.5 for phenolic OH) .

Table 2: pKa Values in Non-Aqueous Solvents

| Compound | Solvent | pKa (N-H) | pKa (Additional Group) |

|---|---|---|---|

| Target Compound | Acetonitrile | 9.2 | — |

| 3-Methyl-4-phenolic | Isopropyl alcohol | 8.7 | 12.5 (Phenolic OH) |

| Thiadiazole derivative | DMF | 9.5 | — |

Antioxidant Activity

- Comparable to 3-methyl derivatives (e.g., 50% DPPH scavenging at 100 μM) .

- Phenolic Derivatives (): Superior activity (e.g., 80% scavenging at 50 μM) due to hydroxyl groups .

- Acetylated Derivatives : Reduced activity (e.g., 30% scavenging) due to blocked free radicals .

Antitumor Activity

- 4-Benzyl-pyrrole Derivative () : IC50 = 12 μM against MCF-7 cells via EGFR inhibition .

- Thiadiazole Derivative () : Enhanced cytotoxicity (IC50 = 8 μM) attributed to thiadiazole’s electronegativity .

- Target Compound : Pending experimental data, but cyclopropane’s rigidity may improve target binding .

Spectral and Computational Analysis

- NMR Shifts : The cyclopropylmethyl group in the target compound causes upfield shifts in ¹H NMR (δ 1.2–1.5 ppm for cyclopropane protons) compared to methyl analogs (δ 2.1–2.3 ppm) .

- GIAO Calculations : Density functional theory (DFT) predicts a 0.3 ppm deviation in ¹³C shifts for the cyclobutyl group versus experimental data .

Biological Activity

3-Cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 2197640-26-7) is a triazolone compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique triazolone structure with the following characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₇N₃O |

| Molecular Weight | 207.27 g/mol |

| CAS Number | 2197640-26-7 |

The presence of cyclobutyl and cyclopropylmethyl groups contributes to its unique chemical properties and potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various fungal strains, including Trichophyton mentagrophytes and Trichophyton rubrum. The compound demonstrated significant growth inhibition, suggesting potential as an antifungal agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer effects. It was tested in vitro against the MCF-7 human breast cancer cell line. The results indicated that it could induce cell growth arrest and differentiation, characterized by lipid droplet accumulation within the cells. The compound showed moderate cytostatic effects with an IC₅₀ value of approximately 102 µM .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate enzymatic activity or alter signal transduction pathways, leading to the observed biological outcomes .

Study on Antifungal Activity

A comparative study was conducted to evaluate the antifungal efficacy of 3-cyclobutyl derivatives against T. mentagrophytes and T. rubrum. The original drug showed slightly higher potency than its CF₃-cyclobutane analogue; however, both compounds exhibited substantial antifungal activity .

Study on Anticancer Properties

Another significant study focused on the anticancer properties of this compound. It was shown to have a cytostatic effect on the MCF-7 cell line with an IC₅₀ of 102 µM. The study highlighted that the CF₃-cyclobutane analogue displayed lipid droplet formation earlier than other tested substances, indicating a potential mechanism for inducing differentiation in cancer cells .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.